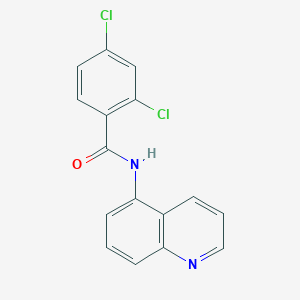

2,4-dichloro-N-quinolin-5-ylbenzamide

Description

Properties

Molecular Formula |

C16H10Cl2N2O |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

2,4-dichloro-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C16H10Cl2N2O/c17-10-6-7-11(13(18)9-10)16(21)20-15-5-1-4-14-12(15)3-2-8-19-14/h1-9H,(H,20,21) |

InChI Key |

NHFZZHGUVCBVSH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chloro- and Nitro-Substituted Benzamides

- 2-Chloro-5-nitro-N-(4-quinolin-2-yloxyphenyl)benzamide (CAS 647852-85-5): Structure: Incorporates a nitro group at position 5 and chlorine at position 2 on the benzamide, with a quinoline-2-yloxy phenyl group. Molecular Weight: 419.817 g/mol, significantly higher than the dichloro analog due to the nitro substituent and extended aromatic system. Physicochemical Properties: LogP = 6.437, indicating high lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Dichloro-Substituted Analogs

Heterocyclic Modifications

Quinolin-6-yl Acetamide Derivatives

- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Structure: Substitutes benzamide with an indolinone-acetamide core and quinolin-6-yl group.

Pyridine-Based Analogs

Functional Group Variations

Thiazolidinone and Benzodioxole Systems

- N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide: Structure: Features a thiazolidinone ring and benzodioxole group, introducing additional hydrogen-bonding sites. Impact: The thiazolidinone core may enhance metabolic stability but increase synthetic complexity compared to simple benzamides .

Thiophene and Dihydroisoquinoline Derivatives

- 5-Chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (CAS 955230-74-7): Structure: Integrates a dihydroisoquinoline and thiophene group, altering electronic properties.

Comparative Data Table

Key Research Findings

- Substituent Position Matters : Chlorine at positions 2 and 4 on benzamide (as in the target compound) likely provides optimal steric and electronic effects for target engagement compared to single chloro or nitro substituents .

- Heterocycle Choice Influences Activity: Quinoline’s extended aromatic system enhances π-π interactions relative to pyridine or thiophene, though sulfur-containing heterocycles may offer unique binding modes .

- Lipophilicity vs.

Preparation Methods

Method Overview

This classical approach involves converting 2,4-dichlorobenzoic acid to its acid chloride, followed by coupling with 5-aminoquinoline.

Procedure:

-

Chlorination :

-

Amidation :

-

5-Aminoquinoline (1 eq) and triethylamine (1.2 eq) are dissolved in DCM at 0°C.

-

Acid chloride is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

Workup includes washing with NaHCO₃, drying (Na₂SO₄), and purification via silica gel chromatography (petroleum ether/EtOAc, 4:1).

-

Yield: 78–85%

Advantages : High scalability, minimal side products.

Limitations : Requires handling corrosive reagents (SOCl₂).

Carbodiimide-Based Coupling

Method Overview

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-carbonyldiimidazole (CDI) activate the carboxylic acid for amide formation.

Procedure:

Yield: 70–82%

Advantages : Mild conditions, avoids acid chloride formation.

Limitations : Moderate yields due to competing hydrolysis.

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency.

Procedure:

-

Reaction Setup :

-

2,4-Dichlorobenzoic acid (1 eq), 5-aminoquinoline (1 eq), and HATU (1.2 eq) in DMF are irradiated at 120°C for 20 minutes.

-

-

Workup :

-

Dilution with water, filtration, and recrystallization (ethanol/water) yield pure product.

-

Yield: 88–92%

Advantages : Rapid synthesis, high purity.

Limitations : Specialized equipment required.

Palladium-Catalyzed Direct Arylation

Method Overview

Pd(OAc)₂ catalyzes C–H activation of pre-formed benzamides for coupling with haloquinolines.

Procedure:

-

Substrate Preparation :

-

N-(quinolin-5-yl)benzamide (1 eq) and 1,2-dichloroethane (2 eq) are combined with Pd(OAc)₂ (5 mol%), K₂CO₃ (2 eq), and NaOTf (3 eq) in toluene.

-

-

Reaction :

-

Heated at 90°C for 24 hours under argon.

-

Purification via flash chromatography yields the dichlorinated product.

-

Yield: 65–73%

Advantages : Late-stage functionalization capability.

Limitations : Lower yields, requires inert conditions.

Solid-Phase Synthesis

Procedure:

-

Resin Loading :

-

Wang resin (1 eq) is treated with 5-aminoquinoline (1.2 eq) and DIC/HOBt in DMF.

-

-

Coupling :

-

2,4-Dichlorobenzoic acid (1.5 eq) activated with HBTU is added to the resin.

-

-

Cleavage :

-

TFA/DCM (95:5) liberates the product, which is precipitated with cold ether.

-

Yield: 80–86%

Advantages : High purity, automation potential.

Limitations : Cost-intensive for large-scale synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Acid Chloride | 78–85 | 14–16 hrs | Low | High |

| Carbodiimide | 70–82 | 8–10 hrs | Medium | Moderate |

| Microwave | 88–92 | 20 min | High | Low |

| Palladium-Catalyzed | 65–73 | 24 hrs | High | Moderate |

| Solid-Phase | 80–86 | 48 hrs | High | Low |

Mechanistic Insights

Q & A

Q. Table 1: Key Reaction Parameters from Literature

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | Dichloromethane | RT | ~65% | |

| 5-Aminoquinoline | THF | 50°C | ~72% |

Basic: Which spectroscopic techniques are critical for characterizing 2,4-dichloro-N-quinolin-5-ylbenzamide?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm the amide bond formation and substitution patterns. For example, the quinoline proton signals appear as distinct multiplets in δ 7.5–8.5 ppm .

- FT-IR : Bands at ~1650 cm (amide C=O stretch) and ~1550 cm (C-Cl stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 439.30) .

Basic: What initial biological targets have been explored for this benzamide derivative?

Methodological Answer:

While direct evidence for this compound is limited, structural analogs suggest potential applications:

- Medicinal Chemistry : Targeting kinase enzymes or GPCRs due to the quinoline scaffold’s affinity for hydrophobic binding pockets .

- Antimicrobial Activity : Thiazole-containing benzamides (similar to ) show efficacy against bacterial biofilms, suggesting possible derivative testing .

Advanced: How can reaction yields be optimized for 2,4-dichloro-N-quinolin-5-ylbenzamide in the presence of sensitive functional groups?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require lower temperatures (<40°C) to prevent decomposition .

- Inert Conditions : Use of argon/nitrogen atmospheres minimizes oxidation of the quinoline ring .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation reactions by activating the carbonyl electrophile .

Q. Table 2: Yield Optimization Strategies

| Condition | Yield Improvement | Reference |

|---|---|---|

| Anhydrous DMF, 30°C | +15% | |

| DMAP (10 mol%) | +20% |

Advanced: How can researchers resolve contradictions between crystallographic and computational structural data?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation approaches include:

- Triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography, DFT calculations, and NOESY NMR) to identify dominant conformers .

- Dynamic Sampling : Molecular dynamics simulations (MD) can model solvent interactions and thermal fluctuations missed in static calculations .

- Data Transparency : Open sharing of raw crystallographic data (e.g., via IUCr archives) allows independent validation .

Advanced: What strategies enhance the bioavailability of 2,4-dichloro-N-quinolin-5-ylbenzamide in pharmacological studies?

Methodological Answer:

Bioavailability challenges (e.g., poor solubility) are addressed via:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, later cleaved in vivo .

- Formulation Studies : Use of nanocarriers (liposomes) or co-solvents (PEG 400) to enhance aqueous solubility .

- Metabolic Stability Assays : Liver microsome testing identifies vulnerable sites for structural modification (e.g., fluorination to block CYP450 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.